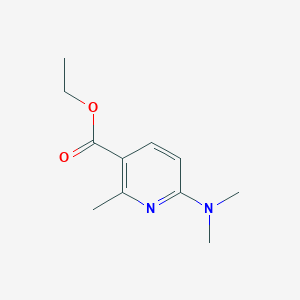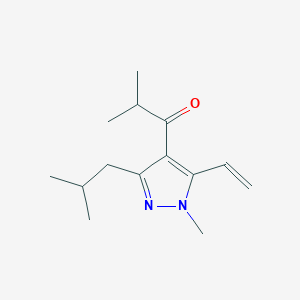![molecular formula C4H3N3S B15053801 1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
1H-Pyrazolo[4,3-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-d]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a thiazole ring.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-d]thiazole can be achieved through several synthetic routes. One common method involves the annulation of the pyrazole ring to the thiazole ring. This can be accomplished via a one-pot synthesis using appropriate starting materials and catalysts. For instance, the Kabachnik–Fields reaction, facilitated by lithium perchlorate, has been employed to synthesize α-aminophosphonate derivatives of this compound . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable.
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of this compound can yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as inhibitors of the MurA enzyme, which is crucial for bacterial cell wall synthesis . By inhibiting this enzyme, this compound disrupts the bacterial cell wall formation, leading to cell death. Additionally, its anticancer activity is attributed to its ability to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and apoptosis .
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-d]thiazole can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-b][1,4]thiazines. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrazolo[3,4-d]thiazoles have been studied for their potential as anticancer agents, while pyrazolo[4,3-b][1,4]thiazines are explored for their antimicrobial properties . The unique combination of the pyrazole and thiazole rings in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features, diverse chemical reactivity, and promising biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C4H3N3S |
|---|---|
Peso molecular |
125.15 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-d][1,3]thiazole |
InChI |
InChI=1S/C4H3N3S/c1-3-4(7-6-1)8-2-5-3/h1-2H,(H,6,7) |
Clave InChI |
PDRSZUAQTFBWPF-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)

![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)

![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)









